molecular formula C29H40N2O4S2 B288799 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane

1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane

Cat. No. B288799
M. Wt: 544.8 g/mol
InChI Key: DVEFRUAOSRZQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane, also known as JNJ-7925476, is a compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.

Mechanism of Action

1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane increases the inhibitory tone in the brain, leading to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane has been shown to have a number of biochemical and physiological effects, including increasing GABAergic neurotransmission, reducing glutamatergic neurotransmission, and increasing neurogenesis in the hippocampus. These effects are thought to contribute to its anxiolytic and antidepressant-like effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane is its high selectivity for the GABA-A receptor, which reduces the risk of off-target effects. However, its low solubility in water can make it difficult to work with in lab experiments. Additionally, its anxiolytic and antidepressant-like effects have only been demonstrated in animal models, and further studies are needed to determine its efficacy in humans.

Future Directions

There are several future directions for the study of 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane. One area of interest is its potential use in the treatment of addiction, as studies have shown that it reduces drug-seeking behavior in animal models. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential use in combination with other therapies. Finally, the development of more soluble forms of 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane could improve its usability in lab experiments and clinical trials.

Synthesis Methods

The synthesis of 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane involves a multi-step process that begins with the reaction of 4-cyclohexylbenzenesulfonyl chloride with 1,4-diazepane to form 1-(4-cyclohexylbenzenesulfonyl)-4-diazepane. This intermediate is then reacted with 4-cyclohexylbenzenesulfonyl chloride to produce 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane has been studied for its potential use as a therapeutic agent in a variety of conditions, including anxiety, depression, and addiction. Studies have shown that 1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane has anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of novel therapies for these conditions.

properties

Product Name

1,4-Bis(4-cyclohexylbenzenesulfonyl)-1,4-diazepane

Molecular Formula

C29H40N2O4S2

Molecular Weight

544.8 g/mol

IUPAC Name

1,4-bis[(4-cyclohexylphenyl)sulfonyl]-1,4-diazepane

InChI

InChI=1S/C29H40N2O4S2/c32-36(33,28-16-12-26(13-17-28)24-8-3-1-4-9-24)30-20-7-21-31(23-22-30)37(34,35)29-18-14-27(15-19-29)25-10-5-2-6-11-25/h12-19,24-25H,1-11,20-23H2

InChI Key

DVEFRUAOSRZQQH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5CCCCC5

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5CCCCC5

Origin of Product

United States

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